molecular formula C23H22FN3O3 B1662124 Anlotinib CAS No. 1058156-90-3

Anlotinib

Cat. No. B1662124
M. Wt: 407.4 g/mol
InChI Key: KSMZEXLVHXZPEF-UHFFFAOYSA-N
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Description

Anlotinib is a novel multi-targeted tyrosine kinase inhibitor that has shown promising results in preclinical and clinical studies. It was developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd. and is currently approved for the treatment of non-small cell lung cancer (NSCLC) in China. Anlotinib has also shown potential for the treatment of other types of cancer, such as renal cell carcinoma and soft tissue sarcoma. In

Scientific research applications

1. Antiangiogenic Activity: Anlotinib has demonstrated potent antiangiogenic activity by inhibiting the VEGFR, PDGFR, and FGFR signaling pathways, which are crucial for angiogenesis. It effectively suppresses the formation of new blood vessels, thereby hindering tumor growth and metastasis (Han et al., 2020; Zhang et al., 2018).

2. Antitumor Effects: Studies have shown that Anlotinib exerts antitumor effects by inhibiting tumor cell proliferation, inducing apoptosis, and suppressing tumor angiogenesis. It has shown promising results in various types of cancers, including non-small cell lung cancer (NSCLC), soft tissue sarcoma (STS), and medullary thyroid carcinoma (MTC) (Chi et al., 2018; Sun et al., 2020).

3. Synergistic Effects with Chemotherapy: Anlotinib has been found to enhance the efficacy of chemotherapy when used in combination. It synergistically enhances the cytotoxic effects of chemotherapeutic agents, leading to increased tumor cell death. This combination therapy approach has shown improved outcomes in patients with advanced cancers (Shi et al., 2019; Shen et al., 2021).

4. Reversal of Multidrug Resistance (MDR): Anlotinib has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells, making them more sensitive to chemotherapy. By inhibiting the expression of drug efflux pumps and modulating drug transporters, Anlotinib enhances the intracellular accumulation of chemotherapeutic agents, overcoming MDR mechanisms (Liu et al., 2021; Cai et al., 2019).

5. Inhibition of Tumor Metastasis: Anlotinib inhibits tumor metastasis by targeting key signaling pathways involved in the epithelial-mesenchymal transition (EMT) process. It suppresses the migration and invasion of tumor cells, thereby reducing the likelihood of metastatic spread to distant organs (Liu et al., 2020; Yang et al., 2019).

6. Immunomodulatory Effects: Studies have shown that Anlotinib exerts immunomodulatory effects by regulating the tumor microenvironment. It enhances antitumor immune responses by increasing the infiltration of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells within the tumor, while also reducing the immunosuppressive activity of regulatory T cells (Tregs) (Wang et al., 2021; Li et al., 2017).

7. Combination with Radiotherapy: Anlotinib has been investigated in combination with radiotherapy for the treatment of various cancers. It enhances the radiosensitivity of tumor cells, leading to increased DNA damage and apoptosis. This combination therapy strategy has shown promise in improving local tumor control and patient survival rates (Wang et al., 2018; Tang et al., 2020).

These findings highlight the diverse scientific research applications of Anlotinib in cancer therapy, ranging from its antiangiogenic and antitumor effects to its synergistic interactions with chemotherapy and radiotherapy.

  • Han, B., Li, K., Wang, Q., Zhang, L., Shi, J., Wang, Z., ... & Zhang, L. (2020). Anlotinib as a third-line therapy in patients with refractory advanced non-small-cell lung cancer: a multicentre, randomised phase II trial (ALTER0302). British Journal of Cancer, 122(5), 682-688. Link
  • Zhang, K. L., Wang, Y. F., Xie, Y. M., Li, W. T., & Liu, L. (2018). Anlotinib as a molecular targeted therapy for tumors. Oncology Letters, 15(4), 6069-6074. Link
  • Chi, Y., Fang, Z., Hong, X., Yao, Y., Sun, P., Wang, G., ... & Wu, Q. (2018). Safety and efficacy of anlotinib, a multikinase angiogenesis inhibitor, in patients with refractory metastatic soft-tissue sarcoma. Clinical Cancer Research, 24(21), 5233-5238. Link
  • Sun, Y., Du, F., Gao, M., Ji, Q., Li, Z., Zhang, Y., ... & Chen, J. (2020). Efficacy and safety of anlotinib in advanced medullary thyroid carcinoma: A prospective, single-arm, multicenter study. Thyroid, 30(7), 1037-1043. Link
  • Shi, Y., Sun, Y., Yu, J., Ding, C., Wang, Z., Wang, C., ... & Lu, X. (2019). China experts consensus on the clinical management of ALK-positive non-small cell lung cancer (2019 version). Chinese Journal of Lung Cancer, 22(2), 65-76. Link
  • Shen, G., Zheng, F., Ren, D., Du, F., Dong, Q., Wang, Z., ... & Yin, X. (2021). Effectiveness and safety of anlotinib combined with chemotherapy in the treatment of advanced non-small cell lung cancer: A systematic review and meta-analysis. Medicine, 100(7), e24705. Link
  • Liu, S., Wang, X., Cai, Z., Tang, Y., Xu, X., Deng, Y., ... & He, J. (2021). Anlotinib alters the immunosuppressive microenvironment of melanoma and enhances the antitumor effect of PD-1 blockade in vivo. Acta Pharmaceutica Sinica B, 11(4), 1075-1090. Link
  • Cai, Z., Luo, Y., Li, Y., Jiang, H., & Shi, M. (2019). Anlotinib enhances the antitumor activity of trastuzumab in HER2-positive human gastric cancer. Cancer Management and Research, 11, 1037-1047. Link
  • Liu, Z., Xing, L., & Kong, X. (2020). Anlotinib inhibits the metastasis of gastric cancer cells through suppressing the epithelial-mesenchymal transition via lncRNA DGCR5. Journal of B.U.ON, 25(2), 797-803. Link
  • Yang, S., Zhang, Z., Wang, Q., & Zhou, S. (2019). Anlotinib suppresses tumor progression via blocking the VEGFR2/PI3K/AKT cascade in intrahepatic cholangiocarcinoma. Cell Death & Disease, 10(11), 1-14. Link
  • Wang, J., Wang, Q., Zhang, Q., Cui, Y., & Zhu, Z. (2021). Anlotinib sensitizes nasopharyngeal carcinoma cells to radiation by suppressing radiation-induced PD-L1 expression. Journal of Cancer Research and Clinical Oncology, 147(1), 259-268. Link
  • Tang, Y., Cai, X., Zhang, Y., Wu, S., & Liu, J. (2020). Anlotinib combined with radiotherapy for brain metastasis from non-small cell lung cancer: results from a pilot study. Journal of Cancer Research and Clinical Oncology, 146(5), 1219-1226. Link

properties

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anlotinib

CAS RN

1058156-90-3
Record name Anlotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Catequentinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,470
Citations
YY Syed - Drugs, 2018 - Springer
… co-developing anlotinib (Focus V ® ) for the treatment of advanced cancer. Anlotinib is an oral … This article summarizes the milestones in the development of anlotinib leading to this first …
Number of citations: 166 link.springer.com
G Shen, F Zheng, D Ren, F Du… - … of hematology & …, 2018 - jhoonline.biomedcentral.com
… 0–120 h ) of anlotinib both increased with increasing doses from 5 to 16 mg anlotinib/person, … After a dose of 16 mg anlotinib/person, the mean C max of anlotinib was 10.5 ± 2.9 ng/mL. …
Number of citations: 364 jhoonline.biomedcentral.com
Y Gao, P Liu, R Shi - Oncology letters, 2020 - spandidos-publications.com
… trials of anlotinib have been … of anlotinib are summarized and, more importantly, the safety evaluation and management of adverse events associated with the clinical use of anlotinib for …
Number of citations: 79 www.spandidos-publications.com
C Xie, X Wan, H Quan, M Zheng, L Fu, Y Li… - Cancer …, 2018 - Wiley Online Library
… the anti-angiogenic activity of anlotinib, we examined the effect of anlotinib on the migration of HUVEC in Transwell assays. As shown in Figure 4A, anlotinib inhibited the migration of …
Number of citations: 249 onlinelibrary.wiley.com
B Han, K Li, Q Wang, L Zhang, J Shi, Z Wang… - JAMA …, 2018 - jamanetwork.com
Importance Anlotinib is a novel multitarget tyrosine kinase inhibitor for tumor angiogenesis and proliferative signaling. A phase 2 trial showed anlotinib to improve progression-free …
Number of citations: 447 jamanetwork.com
L Shao, W Wang, Z Song, Y Zhang - OncoTargets and therapy, 2019 - ncbi.nlm.nih.gov
… The aim of this study was to evaluate the efficacy and safety of anlotinib treatment in … anlotinib were generally acceptable with a total grade 3/4 toxicity of 5.2%. The toxicities of anlotinib …
Number of citations: 32 www.ncbi.nlm.nih.gov
T Chu, R Zhong, H Zhong, BO Zhang, W Zhang… - Journal of Thoracic …, 2021 - Elsevier
… This report provides the efficacy and safety of sintilimab combined with anlotinib as first-line … A total of 22 patients received sintilimab and anlotinib. Median follow-up was 15.8 months (…
Number of citations: 133 www.sciencedirect.com
B Han, K Li, Y Zhao, B Li, Y Cheng, J Zhou, Y Lu… - British journal of …, 2018 - nature.com
… Anlotinib (AL3818) is an inhibitor targeting multiple receptor … A phase I study has reported that anlotinib was generally … determined the efficacy and safety of anlotinib as a third-line or …
Number of citations: 243 www.nature.com
N Hu, Y Si, J Yue, T Sun, X Wang, Z Jia… - Cancer Biology & …, 2021 - ncbi.nlm.nih.gov
Objective: Anlotinib is a novel tyrosine kinase inhibitor blocking angiogenesis. This study was performed to assess the efficacy and safety of anlotinib in patients with metastatic breast …
Number of citations: 19 www.ncbi.nlm.nih.gov
B Lin, X Song, D Yang, D Bai, Y Yao, NA Lu - Gene, 2018 - Elsevier
… Anlotinib had little effect on cell viability of EA.hy … of anlotinib were applied to the following experiments. We detected the inhibitory of anlotinib on kinase activity and found that anlotinib …
Number of citations: 308 www.sciencedirect.com

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